trans,trans-Mucononitrile
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Overview
Description
Mucondinitrile, also known as trans,trans-1,4-dicyano-1,3-butadiene, is an organic compound with the molecular formula C6H4N2. It is characterized by the presence of two nitrile groups (-CN) attached to a butadiene backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mucondinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of mucondinitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Mucondinitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, mucondinitrile can be hydrolyzed to form carboxylic acids.
Reduction: Reduction of mucondinitrile with lithium aluminum hydride results in the formation of primary amines.
Reaction with Grignard Reagents: Mucondinitrile reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., methylmagnesium bromide).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Mucondinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of mucondinitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitrile groups, which affects its interaction with other molecules .
Comparison with Similar Compounds
Mucondinitrile can be compared with other nitrile-containing compounds such as:
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Benzonitrile: Utilized in organic synthesis and as a solvent.
Adiponitrile: An intermediate in the production of nylon.
Uniqueness: Mucondinitrile’s unique structure, with two nitrile groups attached to a butadiene backbone, distinguishes it from other nitriles
By understanding the properties, preparation methods, and applications of mucondinitrile, researchers can explore its potential in various fields of science and industry
Properties
CAS No. |
821-60-3 |
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Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
InChI Key |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C#N)\C=C\C#N |
Canonical SMILES |
C(=CC#N)C=CC#N |
Origin of Product |
United States |
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